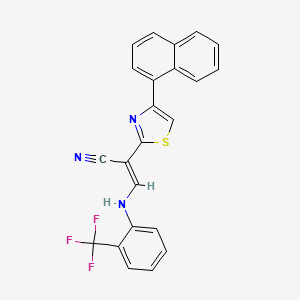

(E)-2-(4-(naphthalen-1-yl)thiazol-2-yl)-3-((2-(trifluoromethyl)phenyl)amino)acrylonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-2-(4-(naphthalen-1-yl)thiazol-2-yl)-3-((2-(trifluoromethyl)phenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C23H14F3N3S and its molecular weight is 421.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound (E)-2-(4-(naphthalen-1-yl)thiazol-2-yl)-3-((2-(trifluoromethyl)phenyl)amino)acrylonitrile, often referred to as a thiazole derivative, has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C20H12N2S2

- Molecular Weight : 344.45 g/mol

- CAS Number : 860084-76-0

Antitumor Activity

Thiazole derivatives have been extensively studied for their antitumor properties. The compound in focus exhibits significant cytotoxic activity against various cancer cell lines. A study demonstrated that thiazole-containing compounds could inhibit cell proliferation effectively, with IC50 values indicating potent activity comparable to established chemotherapeutics such as doxorubicin .

Table 1: Cytotoxic Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HT-29 | 1.98 |

| Compound A | Jurkat | 1.61 |

| Compound B | J774A.1 | 1.75 |

Antimicrobial Activity

The compound has shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro studies indicated that modifications in the thiazole ring and the incorporation of electron-withdrawing groups enhance antibacterial potency. The minimum inhibitory concentration (MIC) values were found to be within a range that suggests effective antimicrobial activity .

Table 2: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 72.8 |

| Staphylococcus aureus | 86.5 |

| Bacillus cereus | 79.1 |

Anticonvulsant Activity

Research into thiazole derivatives has also highlighted their anticonvulsant potential. Studies have shown that certain thiazole compounds can significantly reduce seizure activity in animal models, suggesting a mechanism that may involve modulation of neurotransmitter systems .

Structure-Activity Relationships (SAR)

The biological activity of thiazole derivatives is heavily influenced by their structural components:

- Electron-Withdrawing Groups : The presence of trifluoromethyl groups enhances the lipophilicity and bioavailability of the compound.

- Naphthalene Substituents : The naphthalene moiety contributes to increased hydrophobic interactions, which are crucial for binding to biological targets.

Case Studies

- Antimalarial Activity : A series of thiazole analogs were synthesized and tested against Plasmodium falciparum, revealing that specific substitutions on the thiazole ring significantly improved antimalarial efficacy while maintaining low cytotoxicity in human liver cells .

- Inhibition of Enzymes : Some thiazole derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative disorders like Alzheimer's disease. These compounds showed selective inhibition profiles, indicating their potential therapeutic applications .

Aplicaciones Científicas De Investigación

Anticancer Activity

The compound has shown promising results in anticancer studies. Thiazole derivatives are often investigated for their potential to inhibit cancer cell growth. Studies have demonstrated that compounds similar to (E)-2-(4-(naphthalen-1-yl)thiazol-2-yl)-3-((2-(trifluoromethyl)phenyl)amino)acrylonitrile exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazole-containing compounds have been reported to display high levels of antimitotic activity against human tumor cells, with effective concentrations yielding substantial inhibition of cell proliferation .

Antimicrobial Properties

Thiazole derivatives are also recognized for their antimicrobial properties. Research indicates that compounds with thiazole moieties can exhibit antibacterial and antifungal activities. The presence of electron-withdrawing groups, like trifluoromethyl, can enhance these effects, making such compounds valuable in developing new antimicrobial agents .

Anticonvulsant Activity

Some thiazole derivatives have been reported to possess anticonvulsant properties. The structure of this compound suggests potential efficacy in this area, as similar compounds have shown effectiveness in animal models for seizure control .

Organic Electronics

The unique electronic properties of thiazole derivatives make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of the naphthalene and trifluoromethyl groups can enhance charge transport properties and stability under operational conditions .

Fluorescent Probes

Due to their structural characteristics, compounds like this compound can be utilized as fluorescent probes in biochemical assays. Their ability to emit fluorescence upon excitation makes them useful for imaging applications in cellular biology .

Case Studies and Research Findings

Análisis De Reacciones Químicas

Thiazole Ring Formation

The thiazole core is synthesized via the Hantzsch reaction , which involves:

-

Condensation of a thioamide (e.g., thiosemicarbazide) with a carbonyl compound.

-

Cyclization and dehydration to form the five-membered ring.

Example :

textRC(=O)NH₂ + CH₃C=O → Thiazole via cyclization

Acrylonitrile Functionalization

The acrylonitrile group undergoes nucleophilic addition due to its α,β-unsaturated nitrile structure. Reactions include:

-

Michael addition : Attack by amines or alcohols.

-

Cycloaddition : Participation in Diels-Alder reactions.

Trifluoromethyl Group Reactivity

The CF₃ group acts as a strong electron-withdrawing substituent , enhancing:

-

Lipophilicity : Critical for bioactivity.

-

Electrophilic aromatic substitution : Directs substitutions to para positions.

Functional Group Reactivity Analysis

Characterization and Stability

Key techniques for structural confirmation:

-

¹H NMR : Identifies aromatic protons (naphthalene, thiazole) and cyano groups.

-

Mass spectrometry : Confirms molecular weight (~367.4 g/mol).

-

IR spectroscopy : Detects CN stretching (2200–2250 cm⁻¹).

Stability : The trifluoromethyl group enhances thermal stability, while the acrylonitrile moiety may undergo polymerization under extreme conditions.

Anticancer and Antimicrobial Activity

Thiazole derivatives exhibit:

-

Anticancer effects : Inhibition of proliferation in glioblastoma (U251) and melanoma (WM793) cell lines .

-

Antimicrobial activity : Enhanced by electron-deficient substituents (e.g., CF₃) .

Material Science

-

Polymer chemistry : Acrylonitrile derivatives are precursors for polymers (e.g., PAN fibers).

Propiedades

IUPAC Name |

(E)-2-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-3-[2-(trifluoromethyl)anilino]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14F3N3S/c24-23(25,26)19-10-3-4-11-20(19)28-13-16(12-27)22-29-21(14-30-22)18-9-5-7-15-6-1-2-8-17(15)18/h1-11,13-14,28H/b16-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETWFQRCVMDWFV-DTQAZKPQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)C(=CNC4=CC=CC=C4C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)/C(=C/NC4=CC=CC=C4C(F)(F)F)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14F3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.